molecular formula C12H17N3O2 B1440876 1-[(4-Methyl-3-nitrophenyl)methyl]piperazine CAS No. 781596-37-0

1-[(4-Methyl-3-nitrophenyl)methyl]piperazine

Cat. No.: B1440876
CAS No.: 781596-37-0
M. Wt: 235.28 g/mol
InChI Key: SIEZBOLGQJWQTK-UHFFFAOYSA-N
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Description

1-[(4-Methyl-3-nitrophenyl)methyl]piperazine is an organic compound with the molecular formula C12H17N3O2 It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Methyl-3-nitrophenyl)methyl]piperazine can be synthesized through a multi-step process involving the nitration of toluene to form 4-methyl-3-nitrotoluene, followed by a reaction with piperazine. The nitration step typically involves the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reaction with piperazine is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methyl-3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Methyl-3-nitrophenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-3-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

  • 1-Methyl-4-(3-nitrophenyl)piperazine
  • 1-Methyl-4-(4-nitrophenyl)piperazine
  • 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Comparison: 1-[(4-Methyl-3-nitrophenyl)methyl]piperazine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

1-[(4-Methyl-3-nitrophenyl)methyl]piperazine is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 4-methyl-3-nitrophenyl group. The piperazine moiety is known for its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The nitrophenyl group enhances the compound's reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may modulate the activity of specific receptors or enzymes involved in neurotransmission, potentially influencing conditions such as anxiety, depression, and other central nervous system disorders . The nitro group can participate in electron transfer reactions, which may further affect its pharmacological profile.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
Neurotransmitter Interaction Modulates receptor activity, potentially affecting CNS disorders.,
Anticancer Potential Exhibits cytotoxic effects against various cancer cell lines, including hepatocellular and breast cancer cells. ,
Antimicrobial Activity Demonstrated antimicrobial properties against certain bacterial strains in preliminary studies.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of various piperazine derivatives, including this compound, against several cancer cell lines (HUH-7, MCF-7, HCT-116). The compound showed significant growth inhibition with an IC50 value comparable to established anticancer agents .
  • Antimicrobial Activity Assessment :
    In vitro studies indicated that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods .
  • Neuropharmacological Studies :
    Research highlighted the compound's potential as a CNS agent by demonstrating its ability to cross the blood-brain barrier (BBB), thus facilitating its use in treating neurological conditions such as depression and psychosis .

Properties

IUPAC Name

1-[(4-methyl-3-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-2-3-11(8-12(10)15(16)17)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEZBOLGQJWQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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